Hydrogen-Bond Donor Capacity: 1,2,4-Triazole-5-yl vs. 1,2,3-Triazole-Linked Analogs
The 1,2,4-triazole-5-yl moiety in CAS 3855-83-2 provides two hydrogen bond donor (HBD) sites (the NH groups at positions 1 and 2 of the triazole ring), compared to the single HBD in 1,2,3-triazole-linked coumarin-3-carboxamides such as compound 6m from Saeedi et al. (2019) [1]. This difference in HBD count (2 vs. 1) is a critical determinant for target engagement, particularly with enzymes that require dual hydrogen-bond interactions at the active site, such as acetylcholinesterase (AChE) where simultaneous interaction with the catalytic site (CS) and peripheral anionic site (PAS) is required for potent inhibition [2]. The computed HBD count for CAS 3855-83-2 is 2, whereas for the 1,2,3-triazole analog N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide (6m), the HBD count is 1 [1][3].
| Evidence Dimension | Hydrogen Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | HBD = 2 (computed by Cactvs 3.4.8.18) |
| Comparator Or Baseline | 1,2,3-triazole-chromenone carboxamide 6m: HBD = 1 (computed); Donepezil reference: HBD = 0 |
| Quantified Difference | ΔHBD = +1 vs. 1,2,3-triazole analog; +2 vs. donepezil reference for AChE inhibition |
| Conditions | Computed molecular properties (PubChem/Cactvs); functional relevance inferred from AChE dual-site binding model |
Why This Matters
The additional hydrogen bond donor directly expands the potential interaction space with biological targets, enabling binding modes that 1,2,3-triazole analogs cannot achieve, which is critical when selecting compounds for enzyme inhibition assays where dual-site binding is mechanistically required.
- [1] Saeedi, M. et al. (2019). Design, synthesis and anti-Alzheimer's activity of novel 1,2,3-triazole-chromenone carboxamide derivatives. Bioorganic Chemistry, 83, 391-401. View Source
- [2] Rastegari, A. et al. (2018). Design, synthesis and anti-Alzheimer's activity of novel 1,2,3-triazole-chromenone carboxamide derivatives. Bioorganic Chemistry, 83, 391-401. (IC50 data for compound 11b: AChE IC50 = 1.80 µM). View Source
- [3] PubChem Compound Summary for CID 1534998, computed properties: HBD count = 2. National Center for Biotechnology Information (2025). View Source
